molecular formula C15H26BNO4 B1466021 3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester CAS No. 1167991-21-0

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester

Cat. No. B1466021
CAS RN: 1167991-21-0
M. Wt: 295.18 g/mol
InChI Key: UFNYQCSGFXGPFD-UHFFFAOYSA-N
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Description

The compound “3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester” is a chemical compound with the molecular formula C16 H28 B N O4 . It is also known by the synonym "tert-Butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1" .


Chemical Reactions Analysis

Pinacol boronic esters, including this compound, are known to undergo protodeboronation, a reaction that involves the removal of a boron group . This reaction is often paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the formation of C-C bonds through cross-coupling reactions. Its boronic ester group is pivotal in Suzuki-Miyaura coupling reactions, which are widely used to synthesize biaryl compounds, an essential structure in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this ester serves as a building block for the development of new drugs. It can be used to create molecules that modulate the endocannabinoid system (ECS), which is a target for treating various conditions such as pain, inflammation, and neurodegenerative diseases .

Drug Discovery

The compound’s role in drug discovery is significant. It acts as an intermediate in synthesizing inhibitors targeting embryonic ectoderm development (EED), which is crucial in cancer research. Additionally, it’s used to develop IRAK4 inhibitors, potentially treating autoimmune diseases and certain cancers .

Material Science

In material science, the ester is used to modify surfaces and create functional materials. Its boronic acid moiety can form stable covalent bonds with other compounds, allowing for the construction of complex materials with specific properties for industrial applications .

Biochemistry Research

Biochemists utilize this compound to study protein interactions and enzyme functions. It can be incorporated into peptides or proteins as a probe to investigate biological processes, providing insights into enzyme mechanisms and protein-ligand interactions .

Agriculture

While direct applications in agriculture are not well-documented, compounds like this ester can be used to synthesize molecules that affect plant growth or protect crops from pests. Its role in creating new chemical entities can lead to the development of novel agrochemicals .

properties

IUPAC Name

tert-butyl 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26BNO4/c1-14(2,3)21-13(18)17-8-6-12(7-9-17)16-19-10-15(4,5)11-20-16/h6H,7-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNYQCSGFXGPFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dihydro-2H-pyridine-1-N-boc-4-boronic acid neopentylglycol ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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